(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
(1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKFZAKKYMUABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The core imidazo[1,2-b]pyrazole ring system is typically synthesized via condensation reactions involving hydrazine derivatives and appropriate β-keto nitrile or cyanoacetamide intermediates. A representative synthetic route involves:
- Reaction of 3-oxopropanenitrile derivatives with substituted amines to form cyanoacetamide intermediates,
- Condensation with N,N-dimethylformamide dimethyl acetal or related reagents to form synthones,
- Cyclization with hydrazine hydrate under reflux conditions in ethanol to yield the 3-aminopyrazole-4-carboxamide intermediates.
This sequence has been demonstrated in the synthesis of related imidazo[1,2-b]pyrazole-7-carboxamide libraries with yields ranging from 23% to 97% depending on conditions and substituents.
Introduction of the Cyclopentyl Group at the 1-Position
The cyclopentyl substitution at the 1-position of the imidazole ring is introduced typically by using cyclopentylamine as the amine component in the initial condensation step or by N-alkylation of the imidazo[1,2-b]pyrazole core. The use of cyclopentylamine allows for direct incorporation of the cyclopentyl moiety during the formation of the pyrazole ring, ensuring regioselective substitution.
Functionalization at the 7-Position with Methanamine
The methanamine group at the 7-position can be introduced by converting a suitable leaving group (e.g., halogen or hydroxyl) on the pyrazole ring into an amine via nucleophilic substitution or reductive amination. For example, starting from a 7-formyl or 7-hydroxymethyl derivative, reductive amination with ammonia or an amine source can yield the methanamine functionality.
Alternatively, direct synthesis of the methanamine-substituted compound can be achieved by employing aminomethylation reactions on the imidazo[1,2-b]pyrazole core under acidic catalysis conditions.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yields and regioselectivity.
- The use of hydrazine hydrate in the cyclization step is critical for the formation of the imidazo[1,2-b]pyrazole ring system.
- Acid catalysis (e.g., perchloric acid) facilitates the final amination step, enabling efficient introduction of the methanamine group.
- Purification typically involves crystallization or chromatographic techniques to isolate the target compound with high purity.
- Structural confirmation is achieved through spectroscopic methods such as NMR, MS, and IR.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The cyclopentyl group in the target compound provides steric bulk and lipophilicity, which may influence binding affinity in biological systems compared to smaller substituents like propargyl or cyclopropylmethyl .
- Cyclobutyl at position 6 (vs. cyclopentyl at position 1) introduces distinct conformational constraints due to its smaller ring size and higher ring strain .
Physicochemical Properties :
- The 6-methyl-cyclopentyl variant has the highest molecular weight (218.3 g/mol), while the propargyl analog is the lightest (~174.2 g/mol) .
- Purity standards are consistent (≥95%) for commercially available variants, though data on melting/boiling points is absent across all compounds .
No hazard data is reported for the propargyl or cyclobutyl analogs, suggesting further studies are needed .
Research and Development Gaps
- Biological Activity: Limited data exists on the pharmacological profiles of these compounds. Comparative studies targeting kinases or GPCRs could elucidate substituent-driven activity differences.
- Synthetic Accessibility : The discontinued status of the cyclopentyl-methyl variant highlights challenges in scalability or stability, warranting optimization of synthetic routes.
- Safety Profiles : Hazard classifications (e.g., UN numbers, GHS labels) are largely unreported, necessitating comprehensive toxicological assessments.
Biological Activity
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclopentyl group attached to an imidazo[1,2-b]pyrazole core, which may confer specific pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of 216.27 g/mol and features various functional groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's imidazo[1,2-b]pyrazole framework is known for its potential to modulate signaling pathways involved in various physiological processes.
Potential Targets
Research indicates that compounds with similar structures may act as inhibitors of specific kinases or enzymes involved in cancer progression. For example:
- BCR-ABL Kinase Inhibition : Similar pyrazole derivatives have shown promising results as BCR-ABL kinase inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML). One study reported that related compounds exhibited IC50 values as low as 8.5 nM against BCR-ABL kinase .
Anticancer Activity
Recent studies suggest that this compound could be developed as a therapeutic agent for cancer treatment. Its structural analogs have demonstrated significant inhibitory effects on cancer cell lines, particularly those associated with BCR-ABL translocation.
Anti-inflammatory Properties
Additionally, compounds derived from the imidazo[1,2-b]pyrazole scaffold have been investigated for their anti-inflammatory effects. A recent study synthesized hybrid compounds that exhibited significant anti-inflammatory activity in vitro . This suggests that this compound may also possess similar properties.
Case Studies
Several case studies have explored the biological activity of related pyrazole derivatives:
- Study on BCR-ABL Inhibitors : A series of pyrazole derivatives were synthesized and tested for their inhibitory activity against BCR-ABL kinase. The most potent compounds showed strong efficacy in suppressing CML cell proliferation .
- Hybrid Pyrazole Compounds : Research involving hybrid pyrazole and imidazopyrazole agents demonstrated promising results in reducing inflammation in preclinical models . These findings highlight the potential therapeutic applications of this compound in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
